N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Description
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core linked to a pyridine moiety substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole group is further functionalized with a 3-methylphenyl substituent, while the piperidine nitrogen is appended with a 2-ethoxyphenylmethyl group.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-3-36-25-12-5-4-9-23(25)19-31-28(35)21-13-16-34(17-14-21)27-24(11-7-15-30-27)29-32-26(33-37-29)22-10-6-8-20(2)18-22/h4-12,15,18,21H,3,13-14,16-17,19H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVASRCPWTBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the oxadiazole moiety is significant, as compounds containing this heterocycle have been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperidine Ring : A six-membered ring containing nitrogen, which is often involved in biological interactions.
- Oxadiazole Moiety : Known for its diverse biological properties, including anticancer and antimicrobial activities.
- Ethoxyphenyl Group : This substituent may enhance lipophilicity and influence the compound's interaction with biological membranes.
Anticancer Activity
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. For instance, a study highlighted that 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The compound this compound was tested against several cancer types, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 20.5 | |
| A549 (Lung Cancer) | 18.3 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds featuring the oxadiazole ring have been shown to possess activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with oxadiazole moieties have shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression.
- Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis have been noted as key mechanisms for the antimicrobial activity observed.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Scientific Research Applications
Antimicrobial Properties
The compound's structural elements may also confer antimicrobial activity. Studies on related oxadiazole derivatives have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the piperidine and pyridine rings may enhance interaction with microbial targets.
Neuropharmacological Effects
Given the presence of piperidine, which is often associated with neuroactive compounds, there is potential for this compound in neuropharmacology. Compounds featuring similar frameworks have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The various functional groups can influence:
- Receptor binding affinity
- Selectivity towards biological targets
- Metabolic stability
By modifying specific components of the molecule, researchers can enhance desired properties while minimizing adverse effects.
Case Study 1: Anticancer Screening
In a study involving similar oxadiazole derivatives, researchers synthesized several compounds and evaluated their anticancer activity using cell viability assays. The results demonstrated that modifications to the oxadiazole moiety significantly affected cytotoxicity against cancer cells . This suggests that N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide could be a candidate for further investigation in anticancer drug development.
Case Study 2: Antimicrobial Evaluation
Another study focused on synthesizing piperidine derivatives and assessing their antimicrobial properties against common pathogens. The findings indicated that certain substitutions led to enhanced antibacterial activity . This reinforces the hypothesis that this compound may possess similar capabilities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Derivatives
Compound from :
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide shares the piperidine-carboxamide core but diverges in substituents. Key differences include:
- Heterocyclic Linkage : A pyridazinyl group replaces the 1,2,4-oxadiazole-pyridine system.
- Substituents : A benzylidene group with a trifluoromethylpyridinyloxy chain contrasts with the target compound’s 2-ethoxyphenylmethyl and 3-methylphenyl groups.
- Electronic Effects : The trifluoromethyl group (electron-withdrawing) may enhance metabolic stability compared to the target’s 3-methylphenyl (electron-donating) group .
Table 1: Structural and Functional Comparison of Piperidine Carboxamides
Dihydropyridine Derivatives ()
Compounds AZ331 and AZ257 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamides) exhibit distinct structural frameworks but share carboxamide and aromatic substituents:
- Core Divergence : The dihydropyridine core in AZ331/AZ257 contrasts with the piperidine-oxadiazole system of the target compound.
- Substituent Effects: The thioether and cyano groups in AZ331/AZ257 may enhance solubility or reactivity, whereas the target’s rigid oxadiazole could improve binding specificity.
Heterocyclic Variations ()
Compounds such as 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide and 5-[(3,4-dimethoxyphenyl)methylene]-2-(4-ethyl-1-piperazinyl)-4(5H)-thiazolone highlight:
Table 2: Heterocyclic and Substituent Comparisons
Research Implications and Limitations
- Structural Insights : The target compound’s 1,2,4-oxadiazole-pyridine system may offer enhanced rigidity and binding specificity compared to more flexible dihydropyridines or triazole derivatives.
- Data Gaps : Available evidence lacks direct pharmacological or pharmacokinetic data, necessitating further studies on affinity, toxicity, and metabolic pathways.
- Synthetic Considerations : The SHELX suite may aid in crystallographic analysis to resolve binding conformations relative to analogs.
Preparation Methods
Preparation of Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as the foundational building block. Methods from describe reductive cyclization of 6-oxoamino acid derivatives using organozinc reagents. For instance, conjugate addition of L-serine-derived organozinc species to enones yields 6-oxoamino intermediates, which undergo stereoselective reduction to form 2,6-disubstituted piperidines (Scheme 1).
Scheme 1 : Reductive cyclization of 6-oxoamino acid derivatives.
Carboxamide Formation
The carboxylic acid is activated as an acyl chloride (using SOCl₂) and coupled with 2-ethoxyphenylmethylamine. Alternatively, coupling agents like HATU or EDC facilitate direct amidation in DMF at 0–25°C.
Representative Procedure :
- Piperidine-4-carboxylic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
- 2-Ethoxyphenylmethylamine (1.1 eq) is added dropwise.
- Stirred at 25°C for 12 h, yielding the carboxamide (85–90%).
Synthesis of Pyridine-Oxadiazole Heterocycle (Segment B)
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is synthesized via cyclodehydration of diacylhydrazides. As per, treatment of N-acylhydrazides with phosphorus oxychloride (POCl₃) induces cyclization at 80–100°C (Scheme 2).
Scheme 2 : Oxadiazole formation from diacylhydrazides.
Functionalization of Pyridine at C-3
The pyridine ring is functionalized at the 3-position with the oxadiazole group. Methodology from employs palladium-catalyzed coupling of halogenated pyridines with oxadiazole boronic esters. For example, Suzuki-Miyaura coupling of 3-bromo-2-pyridinecarboxaldehyde with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid affords the substituted pyridine (Scheme 3).
Scheme 3 : Suzuki coupling of pyridine and oxadiazole.
Final Assembly of the Target Compound
Coupling of Piperidine-Carboxamide and Pyridine-Oxadiazole
The piperidine nitrogen is alkylated with the pyridine-oxadiazole fragment. A Buchwald-Hartwig amination or SNAr reaction is employed, depending on the leaving group (e.g., bromide) at pyridine C-2 (Scheme 4).
Scheme 4 : SNAr Reaction for Fragment Coupling.
Optimization and Stereochemical Considerations
Hydrogenation of intermediates (e.g., 5-methylenepiperidines) using H₂/Pd-C enhances stereoselectivity. For example, hydrogenation of Boc-protected piperidines yields cis/trans diastereomers separable via chromatography.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.0 Hz, 1H, pyridine-H), 7.85 (s, 1H, oxadiazole-H), 7.45–7.20 (m, 8H, aryl-H), 4.50 (s, 2H, NCH₂), 3.90 (q, J = 7.0 Hz, 2H, OCH₂), 3.10–2.80 (m, 4H, piperidine-H), 2.40 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₃₀H₃₂N₅O₃: 518.2552; found: 518.2549.
Comparative Yields of Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | POCl₃, reflux | 75 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 70 |
| SNAr coupling | K₂CO₃, DMF | 55 |
| Hydrogenation | H₂/Pd-C, EtOAc | 85 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole core in this compound, and how do reaction conditions influence yield?
- The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via [3+2] cycloadditions. Key steps involve coupling the oxadiazole with pyridine and piperidine moieties. Optimizing solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., triethylamine) improves yields .
- Methodological Tip : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity during oxadiazole formation .
Q. How can NMR spectroscopy confirm the structural integrity of the ethoxyphenyl and piperidine moieties?
- ¹H NMR should show a singlet for the ethoxy group’s methyl protons (~δ 1.3 ppm) and a triplet for the adjacent methylene group (~δ 4.0 ppm). The piperidine carboxamide’s protons appear as distinct multiplets (~δ 2.5–3.5 ppm). ¹³C NMR confirms the carbonyl group (~170 ppm) and aromatic carbons .
- Data Contradiction Alert : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
Q. What safety precautions are critical during handling due to acute toxicity risks?
- The compound’s acute toxicity (Category 4 for oral/dermal/inhalation routes) mandates PPE (gloves, lab coat, goggles) and use of a fume hood. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How does the 3-methylphenyl substituent on the oxadiazole impact target binding affinity in structure-activity relationship (SAR) studies?
- The 3-methylphenyl group enhances lipophilicity, improving membrane permeability. SAR comparisons with analogs (e.g., 3-fluorophenyl or unsubstituted phenyl) reveal that methyl substitution balances potency and metabolic stability. Docking studies suggest hydrophobic interactions with target pockets .
- Contradiction Note : Some studies report reduced solubility with bulky substituents, necessitating trade-offs between affinity and pharmacokinetics .
Q. What in vitro assays are suitable for evaluating its inhibition of 5-lipoxygenase-activating protein (FLAP), and how do results correlate with in vivo models?
- Use human whole-blood assays to measure LTB4 inhibition (IC50 < 100 nM target). Pair with FLAP binding assays (e.g., competitive fluorescence polarization) for mechanistic validation. In vivo murine models require dose-dependent ex vivo blood analysis to confirm translational relevance .
- Experimental Design : Include positive controls (e.g., BI 665915) and validate cross-species metabolic stability using liver microsomes .
Q. How can computational modeling predict cytochrome P450 (CYP) interactions to mitigate drug-drug interaction risks?
- Perform CYP3A4/2D6 inhibition assays and use molecular dynamics simulations to identify metabolic hotspots. Prioritize substitutions (e.g., replacing labile methoxy groups) to reduce CYP affinity while maintaining target engagement .
Q. What strategies resolve conflicting data on hydrolytic stability of the carboxamide group under physiological pH?
- Conduct accelerated stability studies (pH 1–9, 37°C) with HPLC monitoring. If degradation occurs, modify the piperidine carboxamide with electron-withdrawing groups (e.g., trifluoromethyl) or introduce steric hindrance adjacent to the carbonyl .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
